Structural Elucidation and NMR Characterization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine
Structural Elucidation and NMR Characterization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine
Executive Summary
The molecule 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)[1] is a highly functionalized heteroaromatic compound frequently utilized as a pharmacophore or advanced intermediate in medicinal chemistry. Structurally, it comprises an electron-rich 2-aminopyridine core coupled to a lipophilic 4-methylpiperidine system. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical for verifying its regiochemistry, assessing purity, and understanding its electronic distribution.
This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR assignment of this molecule. By examining the causality behind chemical shifts—specifically the interplay of mesomeric (+M) and inductive (-I) effects—we establish a robust methodology for spectral interpretation that drug development professionals can apply to similar heterocyclic scaffolds.
Mechanistic Principles of Chemical Shifts
To accurately predict and assign the NMR spectra of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, one must first deconstruct the molecule into its two primary electronic domains and understand the causality behind their magnetic environments.
The 2-Aminopyridine Core
The pyridine ring is inherently electron-deficient due to the electronegative endocyclic nitrogen, which exerts a strong inductive (-I) and mesomeric (-M) withdrawal, deshielding the ring protons (particularly at C2, C4, and C6). However, the introduction of the primary amine ( −NH2 ) at the C2 position fundamentally alters this electronic landscape.
The lone pair on the exocyclic nitrogen delocalizes into the pyridine π -system via a strong positive mesomeric (+M) effect. This resonance significantly increases electron density at the ortho (C3) and para (C5) positions. Increased electron density generates a localized diamagnetic shielding effect, which shifts the C3 proton significantly upfield (lower ppm) compared to a standard pyridine proton[2][3].
The Piperidine System and C5 Linkage
At the C5 position, the ring is substituted with a 4-methylpiperidin-1-yl moiety. The nitrogen of the piperidine ring is directly bonded to the sp2 hybridized C5 carbon of the pyridine ring. This creates a conjugated system akin to an aniline derivative, though the electron-withdrawing nature of the pyridine ring slightly attenuates the lone-pair delocalization from the piperidine nitrogen[4].
Because the piperidine ring adopts a rigid chair conformation in solution, its protons exist in distinct axial and equatorial magnetic environments. The equatorial protons adjacent to the nitrogen (H2', H6') are subjected to the magnetic anisotropy of the C-N bond, causing them to resonate further downfield than their axial counterparts[5].
Quantitative Data: NMR Chemical Shift Assignments
The following tables summarize the empirical and theoretically predicted 1 H and 13 C NMR chemical shifts for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. Data is standardized for acquisition in deuterated chloroform ( CDCl3 ) at 298 K, referenced to Tetramethylsilane (TMS).
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Int. | Assignment Rationale & Causality |
| Py-H6 | 7.70 | d | 2.5 | 1H | Deshielded by the adjacent endocyclic pyridine nitrogen; exhibits fine meta coupling to H4. |
| Py-H4 | 7.15 | dd | 8.5, 2.5 | 1H | Ortho to the piperidine group and meta to the amine; shows typical aromatic ortho/meta splitting. |
| Py-H3 | 6.45 | d | 8.5 | 1H | Strongly shielded by the +M effect of the adjacent −NH2 group. |
| −NH2 | 4.10 | br s | - | 2H | Exchangeable protons; broad signal due to the quadrupolar relaxation of the 14 N nucleus. |
| Pip-H2', H6' (eq) | 3.30 | m | - | 2H | Deshielded by the adjacent piperidine nitrogen; equatorial position experiences C-N bond anisotropy. |
| Pip-H2', H6' (ax) | 2.60 | td | 11.5, 2.5 | 2H | Axial protons; shielded relative to equatorial protons; large geminal and axial-axial couplings. |
| Pip-H3', H5' (eq) | 1.70 | m | - | 2H | Aliphatic ring protons in the equatorial plane. |
| Pip-H4' | 1.45 | m | - | 1H | Methine proton at the apex of the chair conformation. |
| Pip-H3', H5' (ax) | 1.35 | m | - | 2H | Aliphatic ring protons in the axial plane. |
| −CH3 | 0.95 | d | 6.5 | 3H | Split into a doublet by the adjacent methine proton (H4'). |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position | Shift ( δ , ppm) | Type | Assignment Rationale & Causality |
| Py-C2 | 156.0 | Cq | Highly deshielded due to direct attachment to the electronegative −NH2 group. |
| Py-C5 | 142.5 | Cq | Deshielded by the direct attachment to the piperidine nitrogen. |
| Py-C6 | 135.0 | CH | Deshielded by the adjacent endocyclic pyridine nitrogen (-I effect). |
| Py-C4 | 126.5 | CH | Meta to the strongly donating amine group; relatively unaffected by resonance. |
| Py-C3 | 108.5 | CH | Strongly shielded by the +M effect of the ortho amine group. |
| Pip-C2', C6' | 51.5 | CH2 | Deshielded aliphatic carbons directly bonded to the piperidine nitrogen. |
| Pip-C3', C5' | 34.0 | CH2 | β -carbons of the piperidine ring. |
| Pip-C4' | 30.5 | CH | γ -carbon of the piperidine ring, attached to the methyl group. |
| −CH3 | 22.0 | CH3 | Terminal aliphatic methyl carbon. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, NMR acquisition must not rely solely on 1D spectra. The following step-by-step methodology outlines a self-validating system using 2D NMR techniques to unequivocally confirm the structure.
Step 1: Sample Preparation
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Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3 . Causality: CDCl3 is non-protic. Using a protic solvent like D2O or CD3OD would result in rapid deuterium exchange with the −NH2 protons, causing their signal (at ~4.10 ppm) to disappear from the spectrum.
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Internal Standardization: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS). This anchors the chemical shift scale exactly at δ = 0.00 ppm, preventing drift errors.
Step 2: 1D NMR Acquisition
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1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This ensures complete relaxation of the protons, allowing for accurate integration values (crucial for distinguishing the 3H methyl group from the 2H methylene groups).
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13 C NMR: Acquire 1024 scans with proton decoupling (e.g., WALTZ-16). A longer D1 (e.g., 5 seconds) may be required to ensure the quaternary carbons (C2 and C5) relax fully and appear clearly above the baseline.
Step 3: 2D NMR Cross-Validation (The Self-Validating Loop)
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COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY to map the contiguous spin systems. Validation: You must observe cross-peaks connecting the methyl doublet ( δ 0.95) to the methine multiplet ( δ 1.45), and subsequently tracing through the entire piperidine ring (H4' → H3'/H5' → H2'/H6').
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HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map protons to their directly attached carbons. Validation: This resolves any overlapping multiplets in the proton spectrum by separating them along the carbon dimension (e.g., distinguishing the axial vs. equatorial piperidine protons attached to the same carbon).
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HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC to observe long-range ( 2J , 3J ) couplings. Validation (Critical Step): To prove the piperidine ring is attached at C5 and not C6 or C4, look for a 3J cross-peak between the piperidine H2'/H6' protons ( δ 3.30) and the pyridine C5 quaternary carbon ( δ 142.5). This definitively locks the regiochemistry.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D and 2D data feed into a continuous validation loop.
Figure 1: Self-validating NMR workflow for structural elucidation of the target molecule.
References
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866620-33-9 | 5-(4-Methylpiperidin-1-yl)pyridin-2-amine | ChemScene ChemScene[1]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides SciSpace[3]
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2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem National Institutes of Health (NIH)[2]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines MDPI[4]
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1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem National Institutes of Health (NIH)[5]
